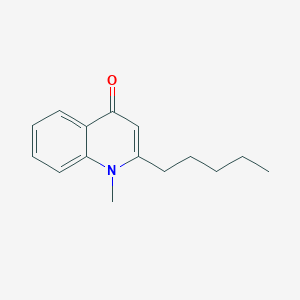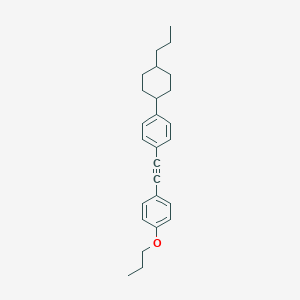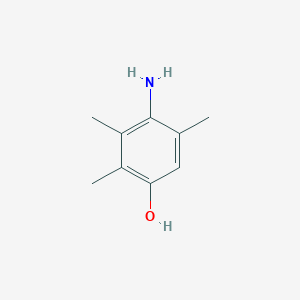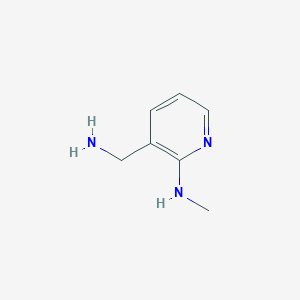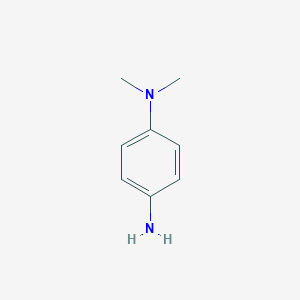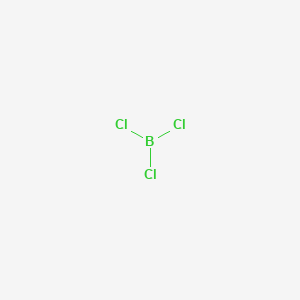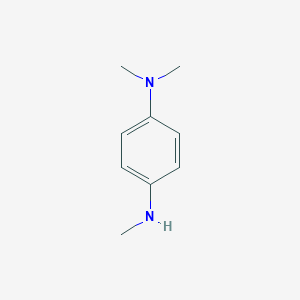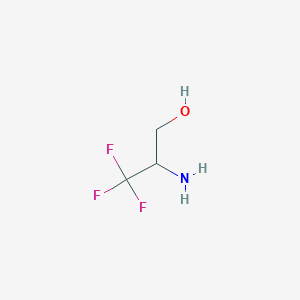
泼尼松龙21-丙酸酯
描述
Prednisolone 21-propionate (P21P) is a synthetic glucocorticoid, which is a type of steroid hormone. It is a derivative of prednisolone, a naturally occurring glucocorticoid. P21P has a variety of applications in laboratory experiments, as it is a highly potent and selective glucocorticoid receptor agonist. P21P is used in the study of glucocorticoid-mediated processes such as inflammation, immune response, metabolism, and cell growth and differentiation. In addition, P21P has been used to study the effects of glucocorticoids on the central nervous system.
科学研究应用
增强的糖皮质激素活性
泼尼松龙21-丙酸酯,与其类似物泼尼松和泼尼松龙一样,表现出增强的糖皮质激素活性。 这种活性是可的松的五倍,而且还具有减少盐皮质激素活性的额外好处,这对于减少诸如盐和水潴留等副作用至关重要 .
病理性瘢痕的预防和治疗
在皮肤病学领域,特别是病理性瘢痕的预防和治疗中,泼尼松龙21-丙酸酯等皮质类固醇发挥着重要作用。它们能有效地诱导瘢痕消退,改善瘙痒和疼痛等症状。 经皮皮质类固醇的递送是瘢痕治疗中一种很有前途的非侵入性方法 .
代谢失活
泼尼松龙21-丙酸酯会发生代谢失活,其中21-O-酰基首先代谢为活性21-OH类似物。 此过程之后是16-甲氧基羰基的水解,以生成无活性的羧酸代谢物,这是药代动力学中的一个重要考虑因素 .
抗炎应用
泼尼松龙21-丙酸酯的抗炎特性使其成为治疗诸如前葡萄膜炎等疾病的候选药物。 其在减少炎症方面的疗效与其他皮质类固醇,如醋酸泼尼松龙相比,效果更好 .
兽医学
泼尼松龙21-丙酸酯已被研究用于兽医应用。 其结构修饰,如A环不饱和和氟化,增强了其抗炎活性,使其适合于治疗动物炎症性疾病 .
眼科
在眼科领域,泼尼松龙21-丙酸酯衍生物由于其强效的抗炎作用,被用于治疗诸如葡萄膜炎等眼部疾病。 地氟泼尼松,一种衍生物,以其在治疗前葡萄膜炎方面优于醋酸泼尼松龙而闻名 .
作用机制
Target of Action
Prednisolone 21-propionate, like its parent compound prednisolone, primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones, which are a class of corticosteroids . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
The mode of action of prednisolone 21-propionate involves binding to the glucocorticoid receptor, which inhibits pro-inflammatory signals and promotes anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The primary biochemical pathway affected by prednisolone 21-propionate is the arachidonic acid (AA) pathway . The anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis in this pathway . This results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Pharmacokinetics
The pharmacokinetics of prednisolone 21-propionate are likely to be similar to those of prednisolone. Prednisolone exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Prednisolone has a short duration of action as the half-life is 2-4 hours .
Result of Action
The molecular and cellular effects of prednisolone 21-propionate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, it reduces inflammation and suppresses the immune response . This makes it useful in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
安全和危害
未来方向
Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .
生化分析
Biochemical Properties
Prednisolone 21-propionate can activate and influence the biochemical behavior of most cells . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
Prednisolone 21-propionate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Prednisolone 21-propionate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prednisolone 21-propionate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prednisolone 21-propionate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prednisolone 21-propionate is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Prednisolone 21-propionate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Prednisolone 21-propionate and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGQLUNABFGGK-RPPPWEFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5740-62-5 | |
| Record name | Prednisolone 21-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




